Monoamine Transporter Selectivity: 4-CEC Is a SERT Substrate but a DAT/NET Uptake Inhibitor, Unlike Mephedrone and 4-CMC
In a head-to-head in vitro study using rat brain synaptosomes, 4-CEC displayed a qualitatively and quantitatively distinct monoamine transporter profile compared with both mephedrone (4-MMC) and 4-CMC. At DAT, 4-CEC inhibited uptake with an IC50 of 1455 ± 110 nM, making it approximately 1.9-fold less potent than mephedrone (769 ± 106 nM) and approximately 1.4-fold less potent than 4-CMC (1014 ± 78 nM). At NET, the difference was even more pronounced: 4-CEC IC50 = 2848 ± 292 nM versus mephedrone at 319 ± 40 nM (8.9-fold less potent) and 4-CMC at 559 ± 57 nM (5.1-fold less potent). At SERT, however, 4-CEC was equipotent to mephedrone and 4-CMC as an uptake inhibitor (IC50 = 589 ± 44 nM vs. 600 ± 99 nM and 542 ± 38 nM, respectively). Critically, the release assay revealed that 4-CEC is a substrate-type releaser at SERT (EC50 = 191 ± 26 nM, Emax = 107%), is a weak releaser at NET (EC50 = 3058 ± 547 nM, Emax = 81%), and is completely inactive as a releaser at DAT, whereas mephedrone and 4-CMC are non-selective substrates at all three transporters . This functional selectivity—SERT substrate combined with DAT/NET uptake inhibition—is unique among all 4-chloro cathinones characterized in this study.
| Evidence Dimension | Monoamine transporter uptake inhibition (IC50) and substrate-mediated release (EC50) |
|---|---|
| Target Compound Data | 4-CEC: DAT IC50 = 1455 ± 110 nM; NET IC50 = 2848 ± 292 nM; SERT IC50 = 589 ± 44 nM; DAT release = inactive; NET release EC50 = 3058 ± 547 nM (Emax 81%); SERT release EC50 = 191 ± 26 nM (Emax 107%) |
| Comparator Or Baseline | Mephedrone: DAT IC50 = 769 ± 106 nM; NET IC50 = 319 ± 40 nM; SERT IC50 = 600 ± 99 nM; DAT release EC50 = 103 ± 16 nM (Emax 114%); NET release EC50 = 83 ± 20 nM (Emax 100%); SERT release EC50 = 188 ± 22 nM (Emax 108%). 4-CMC: DAT IC50 = 1014 ± 78 nM; NET IC50 = 559 ± 57 nM; SERT IC50 = 542 ± 38 nM; DAT release EC50 = 91 ± 11 nM (Emax 109%); NET release EC50 = 99 ± 18 nM (Emax 102%); SERT release EC50 = 169 ± 20 nM (Emax 109%) |
| Quantified Difference | 4-CEC is 8.9-fold less potent at NET inhibition vs. mephedrone; inactive as DAT releaser vs. active for both comparators; SERT substrate potency comparable (EC50 191 nM vs. 188 nM for mephedrone) |
| Conditions | Rat caudate synaptosomes (DAT) and whole brain minus caudate/cerebellum synaptosomes (NET, SERT); uptake inhibition and release assays |
Why This Matters
The unique SERT-substrate/DAT-inhibitor profile predicts a pharmacological signature combining serotonergic activity (MDMA-like) with attenuated dopaminergic stimulation, which directly impacts abuse liability modeling, forensic toxicology interpretation, and selection of appropriate reference standards for analytical method validation.
- [1] Chojnacki MR, Thorndike EB, Partilla JS, Rice KC, Schindler CW, Baumann MH. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. J Pharmacol Exp Ther. 2024;388(1):156-170. doi:10.1124/jpet.123.001876 View Source
